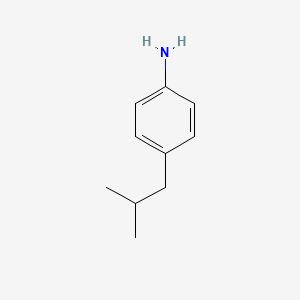

4-Isobutylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHQATXVCGCYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184176 | |

| Record name | 4-Isobutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30090-17-6 | |

| Record name | 4-(2-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30090-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030090176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isobutylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOBUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D8THO7JU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-isobutylaniline CAS number and molecular weight

An In-depth Technical Guide to 4-Isobutylaniline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various industrial applications. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its chemical identity, physical properties, synthesis, analytical methods, and safety information.

Chemical Identity and Properties

This compound, also known as 4-(2-methylpropyl)aniline, is an alkylated aniline (B41778) derivative.[1] Its core structure consists of a benzene (B151609) ring substituted with an amino group and an isobutyl group at the para position.[2] This substitution pattern dictates its chemical reactivity and physical properties.[2]

Table 1: Chemical Identifiers for this compound

| Parameter | Value |

| CAS Number | 30090-17-6[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₅N[2][3][5][6] |

| Molecular Weight | 149.23 g/mol [1][2][6] |

| IUPAC Name | 4-(2-methylpropyl)aniline[2] |

| Synonyms | p-isobutylaniline, 4-isobutylbenzenamine, Benzenamine, 4-(2-methylpropyl)-[2][3][4][5] |

| InChI Key | JSHQATXVCGCYJQ-UHFFFAOYSA-N[1][2][5] |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless to brown liquid | [2] |

| Boiling Point | 242 °C to 255.2 °C | [2][3] |

| Melting Point | 1.08 °C (estimate) | [3] |

| Density | 0.944 g/cm³ | [2][3] |

| Flash Point | 103 °C | [3] |

| Vapor Pressure | 0.035 mmHg at 25°C | [3] |

| pKa | 4.56 ± 0.10 (Predicted) | [3] |

| LogP | 2.73 - 3.04850 | [2][5] |

Note: Some discrepancies in reported values for boiling point and density exist across different sources.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the introduction of the isobutyl group onto an aniline or nitrobenzene (B124822) precursor.

General Synthetic Strategies:

-

Friedel-Crafts Alkylation: This method involves the alkylation of aniline derivatives.[1]

-

Reduction of Nitro Precursors: Catalytic reduction of a corresponding nitro compound is a common synthetic pathway.[1] One patented method involves reacting nitrobromobenzenes with isobutene followed by hydrogenation.[7]

-

From 2-Methyl-1-phenyl-2-propanol: ChemicalBook lists a synthetic route starting from this alcohol.[8]

A general workflow for the synthesis and purification is illustrated below.

Analytical and Spectroscopic Protocols

Accurate identification and characterization of this compound are crucial for quality control. This involves a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.[2]

Experimental Protocol: Reverse-Phase HPLC A reverse-phase HPLC method can be employed for the analysis of this compound.[5]

-

Column: Newcrom R1 or equivalent reverse-phase column.[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]

-

Detection: UV detection at an appropriate wavelength.

-

Application: This method is suitable for purity assessment, impurity isolation (in preparative scale), and pharmacokinetic studies.[5]

Spectroscopic Characterization

NMR, IR, and Mass Spectrometry are used for unambiguous structural confirmation.[1]

Table 3: Key Spectroscopic Data for this compound

| Technique | Region/Value | Assignment |

| ¹H NMR | ~7.0 ppm (d), ~6.6 ppm (d) | Aromatic Protons (para-substituted pattern)[9] |

| ~3.6 ppm (s, broad) | -NH₂ Protons[10] | |

| ~2.4 ppm (d) | -CH₂- Protons[9][10] | |

| ~1.8 ppm (m) | -CH- Proton[9][10] | |

| ~0.9 ppm (d) | -CH₃ Protons[9][10] | |

| ¹³C NMR | 4 signals expected | Aromatic Carbons (due to symmetry)[9] |

| IR (cm⁻¹) | 3300 - 3500 | N-H stretching[9] |

| 2850 - 2960 | Aliphatic C-H stretching[9] | |

| 800 - 850 | C-H out-of-plane bend (para-substitution)[9] | |

| Mass Spec. | m/z 134 | Loss of a methyl group (-CH₃)[1] |

| m/z 92 | Loss of an isobutyl radical (-C₄H₉)[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add tetramethylsilane (B1202638) (TMS) as an internal standard.[10]

-

¹H NMR Acquisition: Utilize a standard single-pulse sequence on a 400 MHz (or higher) spectrometer.[10]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program on a 100 MHz (or higher) spectrometer. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio.[10]

The logical relationship for spectroscopic analysis is outlined in the following diagram.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceuticals: It serves as a key building block in the synthesis of various medicinal compounds, aiding in the development of new therapeutic agents.[3] Compounds with the this compound structural motif have shown relevance in drugs like the anti-cancer agent Flutamide.[2]

-

Agrochemicals: The compound is used in the formulation of pesticides and other agricultural chemicals.[3] It is a known intermediate for producing acaricides (miticides).[7]

-

Dyes and Pigments: It is used as an intermediate in the synthesis of dyes, contributing to their color and stability.[3]

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazards: The compound may cause skin and eye irritation and could be harmful if inhaled or ingested.[3] Safety data sheets for similar compounds indicate potential for severe skin burns and eye damage.

-

Handling Precautions: Work in a well-ventilated area, preferably under a chemical fume hood.[11][12] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[11][12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11][14] Keep away from heat, sparks, and open flames.[12]

References

- 1. This compound | 30090-17-6 | Benchchem [benchchem.com]

- 2. This compound (30090-17-6) for sale [vulcanchem.com]

- 3. Cas 30090-17-6,this compound | lookchem [lookchem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | C10H15N | CID 121627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. JP2017014131A - Method for producing isobutylaniline - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Isobutylaniline from Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isobutylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The primary and most established synthetic route, commencing from isobutylbenzene (B155976), involves a two-step process: electrophilic nitration to form 4-isobutylnitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This document details the experimental protocols, reaction parameters, and analytical data necessary for the successful and reproducible synthesis of this compound.

Synthetic Pathway Overview

The synthesis of this compound from isobutylbenzene is a classic example of electrophilic aromatic substitution followed by a reduction. The isobutyl group, being an ortho-, para-directing activator, facilitates the introduction of a nitro group predominantly at the para position due to steric hindrance at the ortho positions. Subsequent reduction of the nitro intermediate yields the desired this compound.

Caption: Overall synthetic scheme for this compound.

Spectroscopic and Physical Data of Key Compounds

Accurate characterization of the starting material, intermediate, and final product is crucial for monitoring reaction progress and ensuring the purity of the synthesized compounds. The following tables summarize the key physical and spectroscopic data.

Table 1: Physical Properties of Compounds in the Synthetic Pathway

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Boiling Point (°C) | Melting Point (°C) |

| Isobutylbenzene | C₁₀H₁₄ | 134.22 | 538-93-2 | Colorless liquid | 170 | -51 |

| 1-Isobutyl-4-nitrobenzene | C₁₀H₁₃NO₂ | 179.22 | 10342-60-6 | - | - | - |

| This compound | C₁₀H₁₅N | 149.23 | 30090-17-6 | Colorless to brown liquid | 242 - 255.2 | ~1.08 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Compound Name | δ (ppm) | Multiplicity | Integration | Assignment |

| Isobutylbenzene | 7.27 - 7.14 | m | 5H | Ar-H |

| 2.47 | d | 2H | -CH₂- | |

| 1.86 | m | 1H | -CH- | |

| 0.90 | d | 6H | -CH₃ | |

| This compound [1] | 6.98 | d | 2H | Ar-H |

| 6.63 | d | 2H | Ar-H | |

| 3.55 | br s | 2H | -NH₂ | |

| 2.37 | d | 2H | -CH₂- | |

| 1.83 | m | 1H | -CH- | |

| 0.89 | d | 6H | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Compound Name | δ (ppm) |

| Isobutylbenzene [2] | 141.8, 129.4, 128.4, 126.0, 45.8, 30.5, 22.7 |

| This compound [1] | 144.1, 130.8, 129.8, 115.2, 44.5, 30.2, 22.5 |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from isobutylbenzene.

Step 1: Nitration of Isobutylbenzene to 4-Isobutylnitrobenzene

This electrophilic aromatic substitution reaction utilizes a nitrating mixture of concentrated nitric and sulfuric acids. Careful temperature control is essential to favor mono-nitration at the para position and to prevent side reactions.

Caption: Workflow for the nitration of isobutylbenzene.

Experimental Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C. To this, add concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, add isobutylbenzene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for a specified period, followed by stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with stirring. The crude 4-isobutylnitrobenzene will separate as an oily layer.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). Wash the combined organic layers successively with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Table 4: Representative Reaction Conditions for Nitration of Isobutylbenzene

| Parameter | Condition |

| Reactants | Isobutylbenzene, Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | 0-5 °C during addition, then room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, extraction, washing, drying |

| Purification | Vacuum Distillation |

| Expected Yield | 70-85% (primarily para-isomer) |

Step 2: Reduction of 4-Isobutylnitrobenzene to this compound

The reduction of the nitro group to an amine can be achieved through various methods. The most common laboratory-scale methods include reduction with metals in acidic media (e.g., tin or iron in HCl) and catalytic hydrogenation.

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Caption: Workflow for SnCl₂ reduction of 4-isobutylnitrobenzene.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-isobutylnitrobenzene in a suitable solvent such as ethanol or glacial acetic acid.

-

Reduction: To this solution, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) followed by the careful addition of concentrated hydrochloric acid.[3][4][5]

-

Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated sodium hydroxide (B78521) or potassium hydroxide solution until the mixture is strongly basic. This will dissolve the tin salts.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent. After filtration, remove the solvent to yield the crude this compound, which can be purified by vacuum distillation.

Catalytic hydrogenation is a cleaner and often more efficient method, typically employing a palladium on carbon (Pd/C) catalyst with hydrogen gas or a hydrogen transfer reagent.

Caption: Workflow for catalytic hydrogenation.

Experimental Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 4-isobutylnitrobenzene, a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 5-10% palladium on carbon (Pd/C).

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure. Alternatively, a hydrogen transfer agent like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed or TLC analysis indicates the completion of the reaction.[6][7]

-

Work-up and Purification: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Table 5: Comparison of Reduction Methods for 4-Isobutylnitrobenzene

| Parameter | Method A: SnCl₂/HCl | Method B: Catalytic Hydrogenation (Pd/C, H₂) |

| Reducing Agent | Tin(II) chloride | Hydrogen gas |

| Catalyst | None (stoichiometric) | Palladium on Carbon (catalytic) |

| Solvent | Ethanol, Acetic Acid | Methanol, Ethanol, Ethyl Acetate |

| Temperature | Reflux | Room Temperature to mild heating |

| Pressure | Atmospheric | Atmospheric to elevated |

| Work-up | Neutralization, extraction | Filtration |

| Waste Products | Tin salts | Minimal |

| Advantages | Simple setup, no special equipment | Cleaner reaction, high yields, easy work-up |

| Disadvantages | Stoichiometric metal waste | Requires hydrogenation equipment, catalyst cost |

| Expected Yield | >80% | >90% |

Reaction Mechanisms

Electrophilic Nitration

The nitration of isobutylbenzene proceeds via a standard electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene (B151609) ring of isobutylbenzene.

Caption: Mechanism of electrophilic nitration.

Reduction of the Nitro Group

The precise mechanism for the reduction of a nitro group can vary with the reducing agent. In general, it involves a stepwise reduction from the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamine (B1172632) (-NHOH), and finally to the amine (-NH₂).[5]

Conclusion

The synthesis of this compound from isobutylbenzene via a nitration-reduction sequence is a robust and well-established method. While the nitration step requires careful control of reaction conditions to ensure high para-selectivity and yield, the subsequent reduction of the nitro group can be accomplished by several effective methods. Catalytic hydrogenation, in particular, offers a clean and efficient route to the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. hil17_sln.html [ursula.chem.yale.edu]

- 3. scispace.com [scispace.com]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 6. benchchem.com [benchchem.com]

- 7. journal.uctm.edu [journal.uctm.edu]

An In-Depth Technical Guide to the Physical Properties of 4-Isobutylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 4-isobutylaniline, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and methodologies for their work with this compound.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. This section summarizes the available quantitative data for boiling point and density in a structured format to facilitate comparison. These discrepancies may arise from different experimental conditions or sample purity.

| Physical Property | Reported Value(s) | Unit |

| Boiling Point | 238.0[1], 241.9[], 242[3], 241.9 - 255.2[1], 255.2[4] | °C at 760 mmHg |

| Density | 0.944[][3], 1.19[4], 0.944 - 1.19[1] | g/cm³ |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid aromatic amines like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, a distillation-based method is appropriate.

Principle: This method involves heating the liquid to its boiling point, allowing the vapor to equilibrate with the liquid, and measuring the temperature of the vapor.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Receiving flask

Procedure:

-

Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus. The thermometer bulb should be positioned just below the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

-

Begin to heat the flask gently.

-

Observe the liquid and the thermometer. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses on the thermometer bulb.

-

Record the temperature at which the liquid is boiling steadily and there is a constant drip of condensate from the condenser into the receiving flask. This stable temperature is the boiling point.

-

If the atmospheric pressure is not 760 mmHg, a pressure correction should be applied to the observed boiling point.

The density of a substance is its mass per unit volume. For liquids like this compound, a pycnometer or a digital density meter can be used for accurate measurements. ASTM D4052 is a standard test method for determining the density of liquids using a digital density meter[5][6].

Principle: The mass of a precisely known volume of the liquid is determined at a specific temperature.

Apparatus (using a pycnometer):

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., at 20°C).

-

Ensure the pycnometer is completely full, with no air bubbles. The capillary in the stopper will allow excess water to escape.

-

Remove the pycnometer from the bath, carefully dry the outside, and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat steps 3-5.

-

The density of the this compound can then be calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

Visualization of Conceptual Relationships

The physical properties of a molecule are intrinsically linked to its structure. The following diagram illustrates the relationship between the molecular structure of this compound and its boiling point and density.

Caption: Structure-Property Relationship for this compound.

References

4-Isobutylaniline: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylaniline, also known as 4-(2-methylpropyl)aniline, is a primary aromatic amine that serves as a crucial chemical intermediate in the landscape of organic synthesis. Its molecular structure, featuring a benzene (B151609) ring substituted with an amino group and an isobutyl group at the para position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The interplay between the electron-donating amino group and the alkyl substituent significantly influences the reactivity of the aromatic ring, making it a valuable precursor in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical transformations, and detailed experimental protocols for its application as a synthetic intermediate.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is fundamental for its effective use in synthesis. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to brown liquid |

| Boiling Point | 241.9–255.2 °C at 760 mmHg[1] |

| Density | 0.944–1.19 g/cm³[1] |

| CAS Number | 30090-17-6 |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Due to the symmetry of the para-substituted ring, the aromatic region typically displays two doublets. The aliphatic protons of the isobutyl group and the amine protons have characteristic shifts. |

| ¹³C NMR | The symmetry of the molecule results in only four signals in the aromatic region, providing a clear method for its identification. |

| IR Spectroscopy | The spectrum is characterized by N-H stretching bands of the primary amine, C-H stretching of the aromatic and aliphatic groups, and a strong band in the 800-850 cm⁻¹ region, which is indicative of para-substitution on a benzene ring. |

Synthesis of this compound

Several synthetic routes to this compound have been established, often starting from readily available isobutylbenzene (B155976). A common and illustrative pathway involves the nitration of isobutylbenzene followed by the reduction of the resulting nitro compound.

Caption: Synthetic pathway for this compound from isobutylbenzene.

Experimental Protocol: Synthesis of this compound via Nitration and Reduction

Step 1: Nitration of Isobutylbenzene

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and isobutylbenzene to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-isobutyl-4-nitrobenzene.

Step 2: Reduction of 1-Isobutyl-4-nitrobenzene

-

To a stirred mixture of 1-isobutyl-4-nitrobenzene and granulated tin in ethanol (B145695), add concentrated hydrochloric acid portion-wise.

-

After the initial exothermic reaction subsides, heat the mixture at reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully add a concentrated solution of sodium hydroxide (B78521) until the solution is strongly alkaline to precipitate tin hydroxides.

-

Extract the product with diethyl ether or a similar organic solvent.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous potassium carbonate.

-

Filter and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

This compound as a Chemical Intermediate

The reactivity of this compound is dominated by the nucleophilic amino group and the activated aromatic ring. This allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Acylation: Synthesis of N-(4-isobutylphenyl)acetamide

Acylation of the amino group is a common transformation, often used to protect the amino group or to introduce an amide functionality, which is present in many biologically active molecules.

Caption: General scheme for the acylation of this compound.

-

Dissolve this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Add a base, for example, pyridine (B92270) or triethylamine, to the solution.

-

Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash it with dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Recrystallize the crude N-(4-isobutylphenyl)acetamide from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Table 3: Quantitative Data for the Synthesis of N-(4-isobutylphenyl)acetamide

| Reactant | Molar Eq. | Product | Yield |

| This compound | 1.0 | N-(4-isobutylphenyl)acetamide | >90% (typical) |

| Acetic Anhydride | 1.1-1.5 | ||

| Pyridine | 1.1-1.5 |

Sulfonamide Formation

The reaction of this compound with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and diuretic properties.

Caption: Synthesis of a sulfonamide derivative from this compound.

-

Dissolve this compound in pyridine and cool the solution in an ice bath.

-

Slowly add benzenesulfonyl chloride (or another desired sulfonyl chloride) to the stirred solution, maintaining a low temperature.

-

After the addition, allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to precipitate the sulfonamide and neutralize the excess pyridine.

-

Filter the solid precipitate, wash it thoroughly with cold water, and air dry.

-

Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure sulfonamide.

Table 4: Quantitative Data for a Representative Sulfonamide Synthesis

| Reactant | Molar Eq. | Product | Yield |

| This compound | 1.0 | N-(4-isobutylphenyl)benzenesulfonamide | High (typically >85%) |

| Benzenesulfonyl Chloride | 1.1 | ||

| Pyridine | Solvent/Base |

Diazotization and Azo Coupling: Synthesis of Azo Dyes

This compound can be readily diazotized and coupled with electron-rich aromatic compounds, such as phenols and naphthols, to produce intensely colored azo dyes. These dyes have widespread applications in the textile and printing industries.

Caption: Workflow for the synthesis of an azo dye from this compound.

Step 1: Diazotization of this compound

-

Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15-20 minutes at this temperature to ensure complete formation of the diazonium salt solution. Use this solution immediately in the next step.

Step 2: Azo Coupling

-

In a separate beaker, dissolve β-naphthol in an aqueous sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Filter the dye, wash it extensively with cold water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 5: Quantitative Data for a Representative Azo Dye Synthesis

| Reactant | Molar Eq. | Product | Yield |

| This compound | 1.0 | 1-((4-Isobutylphenyl)diazenyl)naphthalen-2-ol | High (typically >90%) |

| Sodium Nitrite | 1.0-1.1 | ||

| Hydrochloric Acid | Excess | ||

| β-Naphthol | 1.0 | ||

| Sodium Hydroxide | Excess |

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of valuable compounds. Its synthesis from isobutylbenzene is a robust process, and its functional group handles allow for straightforward transformations into amides, sulfonamides, azo dyes, and other more complex molecular architectures. The detailed protocols and data presented in this guide are intended to equip researchers and professionals in drug development and chemical manufacturing with the necessary information to effectively utilize this compound in their synthetic endeavors. The versatility and reactivity of this compound ensure its continued importance in the field of organic chemistry.

References

An In-depth Technical Guide to the Electron-Donating Effects of the Isobutyl Group in 4-Isobutylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the isobutyl group as a substituent on the aromatic ring of aniline (B41778), specifically in the 4-position. The guide delves into the theoretical underpinnings of these electronic effects, presents quantitative data to characterize them, and provides detailed experimental protocols for their measurement. This information is crucial for professionals in drug development and chemical research who need to understand and predict how the isobutyl substituent influences molecular properties and reactivity.

Introduction: The Significance of Substituent Effects

In the fields of medicinal chemistry and materials science, the ability to fine-tune the electronic properties of a molecule is paramount. Substituents on an aromatic ring can dramatically alter a molecule's reactivity, acidity/basicity, and pharmacokinetic profile. The isobutyl group, a branched alkyl substituent, exerts a notable electron-donating effect, which can be critical in the design of novel compounds. This guide focuses on quantifying and understanding this effect in the context of 4-isobutylaniline.

The amino group in aniline is a powerful activating group, donating electron density into the benzene (B151609) ring through resonance. The addition of an isobutyl group in the para position further modulates this electron density, primarily through inductive and hyperconjugation effects. Understanding the interplay of these effects is key to predicting the chemical behavior of this compound and its derivatives.

Theoretical Framework: Inductive and Hyperconjugation Effects

The electron-donating nature of the isobutyl group stems from two primary electronic effects: the inductive effect (+I) and hyperconjugation.

-

Inductive Effect (+I): This effect involves the polarization of σ (sigma) bonds. Alkyl groups, like the isobutyl group, are less electronegative than the sp²-hybridized carbon atoms of the benzene ring. This difference in electronegativity leads to a net push of electron density from the isobutyl group into the aromatic system through the sigma bond framework. This increases the electron density on the benzene ring and, consequently, on the para-amino group.[1][2]

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a C-H σ bond into an adjacent empty or partially filled p-orbital or a π-orbital. In the case of this compound, the C-H bonds on the carbon atom adjacent to the benzene ring can overlap with the π-system of the ring. This delocalization further increases the electron density of the aromatic ring, reinforcing the electron-donating character of the isobutyl group.

Quantitative Analysis of the Electron-Donating Effect

The electron-donating effect of the isobutyl group can be quantified through various parameters, including pKa values and Hammett substituent constants.

Basicity of this compound (pKa)

The electron-donating isobutyl group increases the electron density on the nitrogen atom of the amino group in this compound. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for protonation, thereby increasing the basicity of the molecule compared to unsubstituted aniline. A higher pKa value of the conjugate acid (anilinium ion) indicates a stronger base.

Table 1: pKa Values of Selected p-Substituted Anilinium Ions

| Substituent (p-X) | pKa of Conjugate Acid | Reference |

| -H (Aniline) | 4.63 | [4] |

| -CH₃ (p-Toluidine) | 5.08 | [4] |

| -CH₂CH(CH₃)₂ (Isobutyl) | ~5.1 (estimated) | |

| -C(CH₃)₃ (t-Butyl) | 5.20 | |

| -OCH₃ | 5.34 | [4] |

| -Cl | 3.98 | [4] |

| -NO₂ | 1.00 | [4] |

The pKa for this compound is estimated to be slightly higher than that of p-toluidine (B81030) due to the slightly stronger inductive effect of the isobutyl group.

Hammett Substituent Constant (σp)

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[5][6] The substituent constant, sigma (σ), quantifies the electronic effect of a substituent. For a para-substituent, this is denoted as σp. A negative σp value indicates an electron-donating group.

A specific Hammett constant for the para-isobutyl group is not widely reported. However, it can be estimated by comparing it to other alkyl groups.

Table 2: Hammett (σp) and Taft Steric (Es) Constants for Alkyl Groups

| Substituent | Hammett σp | Taft Steric Es |

| -H | 0.00 | +1.24 |

| -CH₃ | -0.17 | 0.00 |

| -CH₂CH₃ | -0.15 | -0.07 |

| -CH(CH₃)₂ | -0.15 | -0.47 |

| -CH₂CH(CH₃)₂ (Isobutyl) | -0.16 (estimated) | -0.93 |

| -C(CH₃)₃ | -0.20 | -1.54 |

The σp for the isobutyl group is estimated to be slightly more negative than that of the ethyl and isopropyl groups, reflecting its slightly greater electron-donating ability. The Taft steric parameter (Es) is also included to provide a measure of the steric bulk of the substituent.[7][8][9][10][11]

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the quantitative parameters discussed above.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the amine with a standard acid solution and monitoring the pH change.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M).

-

Titration Setup: Place the beaker containing the this compound solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Titration: Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of acid added.

-

Endpoint Determination: Continue the titration past the equivalence point (the point of rapid pH change).

-

Data Analysis: Plot a graph of pH versus the volume of HCl added. The equivalence point is the midpoint of the steepest part of the curve. The pKa of the anilinium ion is equal to the pH at the half-equivalence point (the point where half of the volume of acid required to reach the equivalence point has been added).

Determination of Hammett Substituent Constant (σp)

The Hammett constant for the isobutyl group can be determined by measuring the pKa of 4-isobutylbenzoic acid and comparing it to the pKa of unsubstituted benzoic acid.

Materials:

-

4-isobutylbenzoic acid

-

Benzoic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter, magnetic stirrer, burette, beaker (as in 4.1)

Procedure:

-

pKa of Benzoic Acid: Follow the potentiometric titration procedure outlined in section 4.1 to determine the pKa of benzoic acid, using NaOH as the titrant.

-

pKa of 4-Isobutylbenzoic Acid: Repeat the titration procedure to determine the pKa of 4-isobutylbenzoic acid.

-

Calculation of σp: Use the following equation to calculate the Hammett constant: σp = pKa (benzoic acid) - pKa (4-isobutylbenzoic acid)

Spectroscopic Evidence

While not a direct quantitative measure of the electron-donating effect in the same way as pKa or Hammett constants, NMR spectroscopy provides valuable insight into the electronic environment of the aromatic ring.

Conclusion

The isobutyl group, when positioned para to the amino group in aniline, acts as an effective electron-donating substituent. This effect, arising from a combination of a positive inductive effect (+I) and hyperconjugation, increases the basicity of the aniline derivative. The quantitative impact of the isobutyl group can be estimated through its effect on the pKa of the anilinium ion and by comparison of its likely Hammett substituent constant (σp) with those of other alkyl groups. The experimental protocols provided in this guide offer a clear pathway for the empirical determination of these crucial parameters. For researchers in drug design and materials science, a thorough understanding of these substituent effects is essential for the rational design of molecules with tailored electronic properties and reactivity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The correct order of basic strength of given aniline is: (A) o-nitroa - askIITians [askiitians.com]

- 3. Cas 30090-17-6,this compound | lookchem [lookchem.com]

- 4. Consider the basicity of the following aromatic amines: (I) aniline (II) p-nitroaniline (III) p-methoxyaniline (IV) p-methylaniline The correct order of decreasing basicity is: [allen.in]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Taft equation - Wikipedia [en.wikipedia.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Isobutylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 4-isobutylaniline, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The document elucidates the electronic and steric effects influencing the nucleophilicity and basicity of the amino group. Key reactions, including acylation, alkylation, and diazotization, are discussed in detail, complete with reaction mechanisms and adaptable experimental protocols. Quantitative data on the physicochemical properties and spectroscopic characteristics of this compound are presented in structured tables to facilitate comparative analysis. This guide is intended to be a valuable resource for researchers and professionals involved in the design and execution of synthetic routes utilizing this versatile molecule.

Introduction

This compound, also known as 4-(2-methylpropyl)aniline, is an aromatic amine that serves as a crucial building block in organic synthesis.[1] Its utility spans various industries, including the pharmaceutical sector, where it is a precursor for active pharmaceutical ingredients (APIs), and in the manufacturing of dyes, pigments, and agrochemicals.[2] The synthetic versatility of this compound is primarily dictated by the reactivity of its amino group and the influence of the aromatic ring and the para-substituted isobutyl group.

This guide will delve into the core aspects of the amino group's reactivity in this compound, providing a detailed examination of its chemical behavior.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | [2] |

| Boiling Point | 242 °C | [2] |

| Density | 0.944 g/cm³ | [2] |

| pKa of conjugate acid | 4.56 ± 0.10 (Predicted) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Due to the symmetry of the para-substituted ring, the aromatic region is expected to show two doublets. The isobutyl group protons will exhibit characteristic splitting patterns: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the benzylic methylene (B1212753) protons. A broad singlet is expected for the amine protons. | [1] |

| Predicted δ (ppm): ~6.9 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~3.5 (br s, 2H, NH₂), 2.39 (d, 2H, CH₂), 1.83 (m, 1H, CH), 0.89 (d, 6H, CH₃) | ||

| ¹³C NMR | The symmetry of the molecule results in a reduced number of signals in the aromatic region compared to its ortho and meta isomers. | [1] |

| Predicted δ (ppm): ~145 (C-NH₂), ~130 (C-isobutyl), ~129 (Ar-CH), ~115 (Ar-CH), 45 (CH₂), 30 (CH), 22 (CH₃) | ||

| Mass Spec. | Common fragmentation includes the loss of a methyl group (m/z 134) and an isobutyl radical (m/z 92). | [3] |

Reactivity of the Amino Group

The reactivity of the amino group in this compound is governed by a combination of electronic and steric factors.

Electronic Effects

The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. This enhanced nucleophilicity of the ring makes it more susceptible to attack by electrophiles.

The isobutyl group at the para position is an electron-donating group through an inductive effect, further enriching the electron density of the aromatic ring and enhancing the reactivity of the amino group.[3]

Caption: Electronic effects influencing the reactivity of this compound.

Basicity

The amino group possesses a lone pair of electrons, making it basic and capable of accepting a proton. The basicity of this compound is influenced by the electron-donating nature of both the amino and isobutyl groups, which increases the electron density on the nitrogen atom. However, the delocalization of the lone pair into the aromatic ring reduces its availability for protonation compared to aliphatic amines. The predicted pKa of the conjugate acid is 4.56.[2]

Key Reactions of the Amino Group

The amino group of this compound is a versatile functional handle for a variety of chemical transformations.

Acylation

The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is often employed to protect the amino group or to synthesize N-substituted amide derivatives with potential biological activity.

Caption: Generalized mechanism of acylation of this compound.

-

Dissolution: Dissolve 1.0 g of this compound in 20 mL of water and 1.0 mL of concentrated hydrochloric acid in a 100 mL flask.

-

Reagent Preparation: In a separate beaker, prepare a solution of 1.2 g of sodium acetate (B1210297) in 10 mL of water.

-

Acetylation: To the solution of this compound hydrochloride, add 1.2 mL of acetic anhydride. Swirl the mixture vigorously.

-

Neutralization: Immediately add the sodium acetate solution to the reaction mixture.

-

Precipitation and Isolation: Cool the mixture in an ice bath to induce precipitation of N-(4-isobutylphenyl)acetamide. Collect the solid product by vacuum filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Alkylation

The amino group can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging.

Caption: Generalized mechanism of N-alkylation of this compound.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) to the solution.

-

Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica (B1680970) gel.

Diazotization

Primary aromatic amines like this compound react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. These salts are highly versatile intermediates in organic synthesis.

Caption: Mechanism of diazotization of this compound.

-

Preparation of Aniline Solution: In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water. Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Diazotization: Add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution while maintaining the temperature below 5 °C and stirring continuously.

-

Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be tested with starch-iodide paper (a blue-black color indicates excess).

-

Use of Diazonium Salt: The resulting diazonium salt solution is typically used immediately in subsequent reactions, such as Sandmeyer or azo coupling reactions.

Conclusion

The amino group of this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. Its nucleophilicity and basicity, modulated by the electronic contributions of the aromatic ring and the isobutyl substituent, allow for a wide range of transformations. A thorough understanding of its reactivity, as outlined in this guide, is essential for the efficient design and implementation of synthetic strategies in drug discovery and materials science. The provided protocols and mechanistic insights serve as a practical resource for chemists working with this important chemical intermediate.

References

An In-depth Technical Guide to the Industrial Applications of 4-Isobutylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-isobutylaniline represent a versatile class of chemical compounds with significant potential across various industrial sectors. This technical guide explores the synthesis, properties, and applications of these derivatives, with a primary focus on their roles in the pharmaceutical, agrochemical, and materials science industries. This document provides a comprehensive overview of their synthesis, quantitative activity data, detailed experimental protocols, and the biological pathways they influence, serving as a critical resource for professionals in research and development.

Introduction

This compound, a substituted aniline, serves as a crucial building block for a range of functional molecules. The presence of the isobutyl group imparts specific physicochemical properties, such as increased lipophilicity, which can enhance the biological activity and material characteristics of its derivatives. This guide delves into the key industrial applications of these derivatives, highlighting their synthesis and performance data.

Pharmaceutical Applications

Derivatives of this compound are of significant interest to the pharmaceutical industry due to their potential as antimicrobial and acaricidal agents.

N-(4-Isobutylphenyl)acetamide: An Antimicrobial Agent

N-(4-isobutylphenyl)acetamide, an amide derivative of this compound, has been investigated for its antimicrobial properties.

The antimicrobial efficacy of N-(4-isobutylphenyl)acetamide and related Schiff base derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.

| Compound | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |

| Schiff Base of this compound | 62.5 | 125 | [1][2] |

| Ciprofloxacin (Control) | 3.12 | 6.25 | [1][2] |

A standard method for the synthesis of N-(4-isobutylphenyl)acetamide involves the N-acetylation of this compound using acetic anhydride (B1165640).

Materials:

-

This compound

-

Acetic anhydride

-

Glacial acetic acid

-

Zinc dust

-

Ice-cold water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine this compound (1 equivalent), acetic anhydride (1.2 equivalents), glacial acetic acid (1 volume), and a catalytic amount of zinc dust.

-

Add boiling stones and gently reflux the mixture for 30-60 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water with stirring to precipitate the product.

-

Collect the crude product by suction filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-isobutylphenyl)acetamide.

-

A typical reported yield for this type of reaction is in the range of 65-85%.

Workflow for N-Acetylation of this compound

Pyrazole (B372694) Carboxamides: Acaricidal Agents

Pyrazole carboxamides derived from this compound are being explored as potent acaricides for crop protection.

The acaricidal activity of pyrazole derivatives is often quantified by their median lethal concentration (LC50).

| Compound | Tetranychus cinnabarinus (LC50, mg/L) | Reference |

| Phenylpyrazole Analogue | 0.58 - 0.91 | [3] |

| Cyenopyrafen (Commercial Control) | >1 | [3] |

The synthesis of pyrazole carboxamides from this compound typically involves the reaction of a pyrazole carbonyl chloride with this compound.

Materials:

-

3-Aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride

-

This compound

-

Dry aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

-

Dissolve this compound (1 equivalent) and a tertiary amine base (1.1 equivalents) in a dry aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride (1 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired pyrazole carboxamide. Reported yields for similar reactions are often in the range of 70-90%.

Agrochemical and Dye Industry Applications

Azo Dyes

This compound is a valuable precursor for the synthesis of azo dyes, which are widely used as colorants in various industries.

The synthesis involves a two-step process: diazotization of this compound followed by coupling with a suitable aromatic compound (e.g., a naphthol).[4][5][6]

Step 1: Diazotization of this compound

-

Dissolve this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (1 equivalent) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1.1 equivalents) in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the dye by filtration, wash thoroughly with water, and dry.

Workflow for Azo Dye Synthesis

References

- 1. Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted o-vanillin Schiff base derived organotin(IV) complexes:Synthesis, characterization, antimicrobial evaluation and QSAR studies [gavinpublishers.com]

- 3. Design, Synthesis, and Acaricidal/Insecticidal Activities of New Phenylpyrazole Derivatives Comprising an Imide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

4-Isobutylaniline: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylaniline, a substituted aniline (B41778) featuring an isobutyl group at the para position, has emerged as a significant building block in the landscape of medicinal chemistry. Its structural attributes, particularly the lipophilic isobutyl moiety and the reactive amino group, provide a versatile platform for the synthesis of a diverse array of bioactive molecules. While the broader class of anilines has been a cornerstone in drug discovery, it has also been associated with challenges such as metabolic instability and potential toxicity.[1][2][3] The strategic incorporation of the isobutyl group in this compound offers a means to modulate physicochemical properties, potentially enhancing drug-like characteristics and mitigating some of the inherent liabilities of the parent aniline structure. This technical guide delves into the core aspects of this compound as a medicinal chemistry building block, providing a comprehensive overview of its synthesis, derivatization, and the biological activities of its analogs, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [4] |

| Molecular Weight | 149.23 g/mol | [4] |

| Appearance | Colorless to brown liquid | [5] |

| Boiling Point | 241.9°C - 255.2°C at 760 mmHg | [5] |

| Density | 0.944 - 1.19 g/cm³ | [5] |

| LogP | 3.04850 | [5] |

| CAS Number | 30090-17-6 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with a common method involving the reduction of 1-isobutyl-4-nitrobenzene (B1595536).

Experimental Protocol: Reduction of 1-isobutyl-4-nitrobenzene

Materials:

-

1-isobutyl-4-nitrobenzene

-

Tin (Sn) granules

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A mixture of 1-isobutyl-4-nitrobenzene and tin granules is prepared in a round-bottom flask.

-

Concentrated hydrochloric acid is added portion-wise to the stirred mixture. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

After the initial reaction subsides, the mixture is heated under reflux for several hours to ensure complete reduction.

-

The reaction mixture is then cooled to room temperature and made alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

The resulting mixture is steam distilled, and the distillate is extracted with diethyl ether.

-

The combined ether extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.

This compound as a Building Block: Key Reactions and Derivatives

The primary amino group of this compound is a versatile functional handle for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds with potential therapeutic applications. Key reactions include N-alkylation, N-acylation, Schiff base formation, and the synthesis of heterocyclic compounds.

N-Alkylation

N-alkylation of this compound introduces alkyl substituents on the nitrogen atom, which can significantly influence the pharmacological profile of the resulting secondary or tertiary amines.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-alkylated this compound.[6]

N-Acylation

The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields N-acyl-4-isobutylanilines (amides). This modification is a common strategy in medicinal chemistry to introduce various functional groups and modulate biological activity.

Materials:

-

This compound

-

Acetyl chloride or Acetic anhydride

-

Pyridine (B92270) or Triethylamine (as a base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) and a base such as pyridine (1.2 eq) in dichloromethane in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(4-isobutylphenyl)acetamide.

Schiff Base Formation

The condensation of this compound with aldehydes or ketones results in the formation of Schiff bases (imines). These compounds are valuable intermediates and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

Materials:

-

This compound

-

Substituted benzaldehyde (B42025) (e.g., salicylaldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure Schiff base.

Synthesis of Heterocyclic Compounds

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The aniline nitrogen can act as a nucleophile in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many approved drugs.

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, demonstrating the potential of this scaffold in drug discovery.

Anti-inflammatory Activity

The 4-isobutylphenyl moiety is a key pharmacophore in the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While ibuprofen is a carboxylic acid derivative of 4-isobutylbenzene, derivatives synthesized from this compound have also been explored for their anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Activity | Reference |

| Ibuprofen | Carrageenan-induced rat paw edema | Significant inhibition | [7] |

| Ibuprofen-hydrazide derivatives | Post-operative and chronic inflammatory pain models | Significant attenuation of pain and inflammation | [3] |

| Thiazolidin-4-one derivatives of ibuprofen | DPPH and ABTS radical scavenging assays | Increased antioxidant potential compared to ibuprofen |

Antimicrobial Activity

Schiff bases and other derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity

| Compound Type | Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |

| Chalcones from 4-isobutylacetophenone | Bacteria and Fungi | Promising antibacterial and antifungal activities | [8] |

| Salicylanilide-based peptidomimetics with 3-isobutylaniline | MRSA, VRE | Significant and broad-spectrum antibacterial activity | [9] |

| Ethyl silicon (IV) Schiff base complexes | B. subtilis, S. aureus, E. coli, S. abony | Dose-dependent inhibition; up to 91.67% inhibition at 10mg/ml |

Anticancer Activity

The anilino-scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Derivatives of this compound have been incorporated into various heterocyclic systems, such as quinazolines, to target key signaling pathways in cancer cells.

Quantitative Data on Anticancer Activity

| Compound Scaffold | Cell Line(s) | Activity (e.g., IC₅₀) | Target(s) | Reference |

| 4-Anilinoquinazoline (B1210976) derivatives | A431 (skin epidermoid carcinoma) | IC₅₀ = 3 µM (for compound 33) | EGFR | [10] |

| 4-Anilinoquinolinylchalcone derivatives | MDA-MB-231 (breast cancer) | High cytotoxicity | Induces apoptosis and ROS-dependent caspase activation | [11] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. For instance, anilinoquinazoline-based compounds are known to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway

EGFR is a key regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling cascades.

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Drug Discovery and Development Workflow

The journey of a building block like this compound from a chemical entity to a component of an approved drug follows a well-defined workflow.

Caption: General workflow for drug discovery and development, highlighting the role of this compound derivatives.

Conclusion

This compound stands out as a promising and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of a wide range of derivatives, including amides, Schiff bases, and complex heterocyclic systems. The incorporation of the 4-isobutylphenyl moiety has been shown to be advantageous in the development of compounds with significant anti-inflammatory, antimicrobial, and anticancer activities. The continued exploration of this compound and its analogs, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds great potential for the discovery of novel and effective therapeutic agents. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their quest for the next generation of medicines.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery and Development Workflow | Buchi.com [cloud.infohub.buchi.com]

- 5. ClinPGx [clinpgx.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound (30090-17-6) for sale [vulcanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Historical Synthesis of Alkylated Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of N-alkylated anilines. From foundational 19th-century reactions to the transformative palladium-catalyzed methods of the late 20th century, this document details the mechanisms, scope, and practical execution of these crucial synthetic transformations. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key reactions.

Direct Alkylation: The Hofmann Method